molecular formula C14H22O B14530389 2-(Pent-2-EN-1-YL)nona-2,6-dienal CAS No. 62427-73-0

2-(Pent-2-EN-1-YL)nona-2,6-dienal

Cat. No.: B14530389
CAS No.: 62427-73-0
M. Wt: 206.32 g/mol
InChI Key: PXUIXLJNPNZBTG-UHFFFAOYSA-N
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Description

2-(Pent-2-en-1-yl)nona-2,6-dienal is an organic compound with the molecular formula C14H22O. It is a type of aldehyde characterized by the presence of conjugated double bonds, which contribute to its reactivity and unique properties. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-2-en-1-yl)nona-2,6-dienal typically involves the aldol condensation reaction. This reaction is carried out between a suitable aldehyde and an enolate ion derived from a ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the enolate ion. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The raw materials are fed into the reactor, where they undergo the aldol condensation reaction. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-2-en-1-yl)nona-2,6-dienal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but typically include substituted aldehydes or alcohols.

Scientific Research Applications

2-(Pent-2-en-1-yl)nona-2,6-dienal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is widely used in the flavor and fragrance industry due to its distinctive aroma.

Mechanism of Action

The mechanism of action of 2-(Pent-2-en-1-yl)nona-2,6-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amino acids and proteins. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The conjugated double bonds in the compound also play a role in its reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

2-(Pent-2-en-1-yl)nona-2,6-dienal can be compared with other similar compounds, such as:

    2,6-Nonadienal: This compound has a similar structure but lacks the pent-2-en-1-yl group. It is also used in the flavor and fragrance industry.

    2,4-Decadienal: Another aldehyde with conjugated double bonds, known for its strong aroma and use in flavoring.

    2,4-Heptadienal: A shorter-chain aldehyde with similar reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and sensory properties, making it valuable in various applications.

Properties

CAS No.

62427-73-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-pent-2-enylnona-2,6-dienal

InChI

InChI=1S/C14H22O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h5-7,9,12-13H,3-4,8,10-11H2,1-2H3

InChI Key

PXUIXLJNPNZBTG-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC=C(CC=CCC)C=O

Origin of Product

United States

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